3-((Cyclopropylmethoxy)methyl)piperidine hydrochloride
Description
3-((Cyclopropylmethoxy)methyl)piperidine hydrochloride is a piperidine derivative characterized by a cyclopropylmethoxy-methyl substituent at the 3-position of the piperidine ring. The cyclopropylmethoxy group enhances lipophilicity and metabolic stability, which are critical for drug bioavailability and efficacy.
Properties
IUPAC Name |
3-(cyclopropylmethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-10(6-11-5-1)8-12-7-9-3-4-9;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFFCDMVDWXVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718615 | |
| Record name | 3-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-71-2 | |
| Record name | Piperidine, 3-[(cyclopropylmethoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-((Cyclopropylmethoxy)methyl)piperidine hydrochloride is a synthetic compound with potential pharmacological applications. Its unique structure, featuring a piperidine ring and a cyclopropylmethoxy group, suggests diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H16ClN
- Molecular Weight : 201.71 g/mol
The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems and potential receptor modulation. It may act on various targets, including:
- Dopamine Receptors : Potentially influencing dopaminergic pathways.
- Serotonin Receptors : Modulating serotoninergic activity, which is crucial for mood regulation.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects:
1. Antidepressant Effects
Studies suggest that compounds with similar structures can act as serotonin reuptake inhibitors (SSRIs) or serotonin receptor modulators, leading to antidepressant-like effects. The specific activity of this compound in animal models has yet to be fully elucidated.
2. Neuroprotective Properties
Some piperidine derivatives have demonstrated neuroprotective effects in various models of neurodegeneration. The cyclopropylmethoxy group may enhance blood-brain barrier permeability, allowing for greater central nervous system (CNS) activity.
3. Analgesic Activity
Preliminary studies indicate that this compound may possess analgesic properties, potentially through modulation of pain pathways in the CNS.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other piperidine derivatives:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Antidepressant | SSRI activity |
| Compound B | Neuroprotective | Antioxidant properties |
| Compound C | Analgesic | Opioid receptor modulation |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of 3-((Cyclopropylmethoxy)methyl)piperidine hydrochloride with analogous compounds:
| Compound Name | Substituent | Molecular Weight | Key Functional Group Effects |
|---|---|---|---|
| 3-((Cyclopropylmethoxy)methyl)piperidine HCl | Cyclopropylmethoxy-methyl | 219.7 (calc.) | High lipophilicity; improved metabolic stability |
| 3-[(4-Nitrophenoxy)methyl]piperidine HCl | 4-Nitrophenoxy-methyl | 272.73 | Electron-withdrawing nitro group; increased reactivity |
| 3-(2-Methylphenoxy)piperidine HCl | 2-Methylphenoxy-methyl | ~229.7 | Moderate lipophilicity; potential for π-π interactions |
| 3-Methoxy-piperidine HCl | Methoxy | 153.6 | Electron-donating group; reduced steric hindrance |
| 3-[(2-Chloro-5-methylphenoxy)methyl]piperidine HCl | 2-Chloro-5-methylphenoxy | 276.2 | Halogen enhances binding affinity; higher toxicity risk |
Key Observations :
- The cyclopropylmethoxy group in the target compound balances steric bulk and lipophilicity, favoring membrane permeability and target engagement compared to smaller groups (e.g., methoxy) .
- Nitro and chloro substituents increase reactivity and toxicity, limiting their therapeutic utility despite strong binding affinities .
Pharmacological Activity and Selectivity
- The cyclopropylmethoxy group may enhance selectivity for serotonin transporters over other monoamine targets, reducing side effects .
- Roflumilast Analogue : A PDE4 inhibitor with a cyclopropylmethoxy group demonstrates 0.8 nM IC₅₀ in neutrophils, highlighting the substituent’s role in potency and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
